(2S)-2-Amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
(2S)-2-Amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
119212-33-8
VCID:
VC0044302
InChI:
InChI=1S/C36H51N9O20S3/c37-15(28(57)58)1-4-19(47)43-34(11-66,31(63)40-8-22(50)51)14-7-18(46)25(35(12-67,32(64)41-9-23(52)53)44-20(48)5-2-16(38)29(59)60)26(27(14)56)36(13-68,33(65)42-10-24(54)55)45-21(49)6-3-17(39)30(61)62/h7,15-17,46,56,66-68H,1-6,8-13,37-39H2,(H,40,63)(H,41,64)(H,42,65)(H,43,47)(H,44,48)(H,45,49)(H,50,51)(H,52,53)(H,54,55)(H,57,58)(H,59,60)(H,61,62)/t15-,16-,17-,34-,35-,36-/m0/s1
SMILES:
C1=C(C(=C(C(=C1O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Molecular Formula:
C36H51N9O20S3
Molecular Weight:
1026 g/mol
(2S)-2-Amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 119212-33-8
Main Products
VCID: VC0044302
Molecular Formula: C36H51N9O20S3
Molecular Weight: 1026 g/mol
CAS No. | 119212-33-8 |
---|---|
Product Name | (2S)-2-Amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
Molecular Formula | C36H51N9O20S3 |
Molecular Weight | 1026 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C36H51N9O20S3/c37-15(28(57)58)1-4-19(47)43-34(11-66,31(63)40-8-22(50)51)14-7-18(46)25(35(12-67,32(64)41-9-23(52)53)44-20(48)5-2-16(38)29(59)60)26(27(14)56)36(13-68,33(65)42-10-24(54)55)45-21(49)6-3-17(39)30(61)62/h7,15-17,46,56,66-68H,1-6,8-13,37-39H2,(H,40,63)(H,41,64)(H,42,65)(H,43,47)(H,44,48)(H,45,49)(H,50,51)(H,52,53)(H,54,55)(H,57,58)(H,59,60)(H,61,62)/t15-,16-,17-,34-,35-,36-/m0/s1 |
Standard InChIKey | HQCPTPHSOWKOST-DYKIIFRCSA-N |
Isomeric SMILES | C1=C(C(=C(C(=C1O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES | C1=C(C(=C(C(=C1O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES | C1=C(C(=C(C(=C1O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyms | 2,3,5-(triglutathion-S-yl)hydroquinone |
PubChem Compound | 3035059 |
Last Modified | Nov 11 2021 |
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